2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol
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Overview
Description
2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and two cyclohexyl(methyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzaldehyde with cyclohexylmethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on a benzene ring but lacks the amino substituents.
Hydroquinone (1,4-dihydroxybenzene): Similar in having hydroxyl groups at the para positions but lacks the amino substituents.
Resorcinol (1,3-dihydroxybenzene): Similar in having hydroxyl groups at the meta positions but lacks the amino substituents.
Uniqueness
2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol is unique due to the presence of both cyclohexyl(methyl)amino groups and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
23913-42-0 |
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Molecular Formula |
C22H36N2O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,5-bis[[cyclohexyl(methyl)amino]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H36N2O2/c1-23(19-9-5-3-6-10-19)15-17-13-22(26)18(14-21(17)25)16-24(2)20-11-7-4-8-12-20/h13-14,19-20,25-26H,3-12,15-16H2,1-2H3 |
InChI Key |
UYTNPQCBQWCURC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1O)CN(C)C2CCCCC2)O)C3CCCCC3 |
Origin of Product |
United States |
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